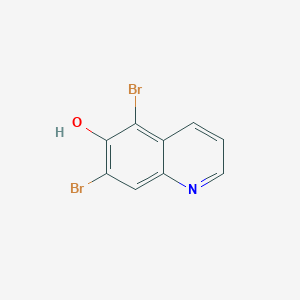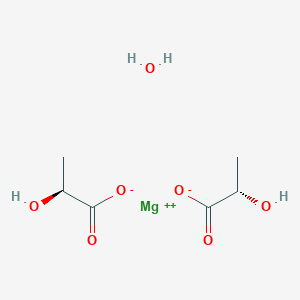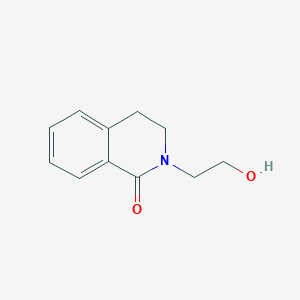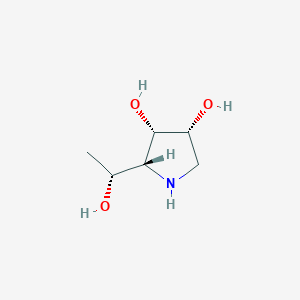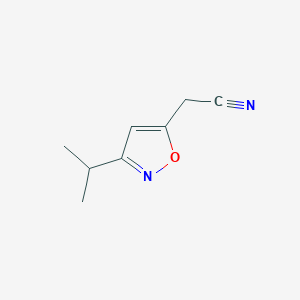
2-(3-Isopropylisoxazol-5-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropylisoxazol-5-yl)acetonitrile is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their diverse biological activities and therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylisoxazol-5-yl)acetonitrile typically involves the cycloaddition of nitrile oxides with dipolarophiles. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of eco-friendly and efficient synthetic strategies. These methods may include microwave-induced synthesis and the use of green solvents to minimize environmental impact .
化学反应分析
Types of Reactions
2-(3-Isopropylisoxazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to more oxidized forms.
Reduction: Reduction of the nitrile group to primary amines.
Substitution: Substitution reactions at the isoxazole ring or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction may produce primary amines .
科学研究应用
2-(3-Isopropylisoxazol-5-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Isopropylisoxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(3-Isopropylisoxazol-5-yl)acetonitrile include other isoxazole derivatives, such as:
- 3-Isopropylisoxazol-5-amine
- [(3-Isopropylisoxazol-5-yl)methyl]methylamine
Uniqueness
What sets this compound apart from other isoxazole derivatives is its specific structure, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
2-(3-propan-2-yl-1,2-oxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8-5-7(3-4-9)11-10-8/h5-6H,3H2,1-2H3 |
InChI 键 |
NASOHPBKHPZOMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NOC(=C1)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)

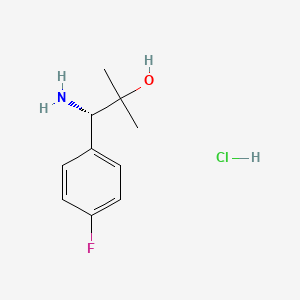

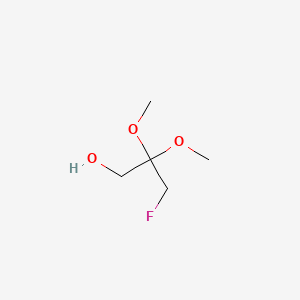
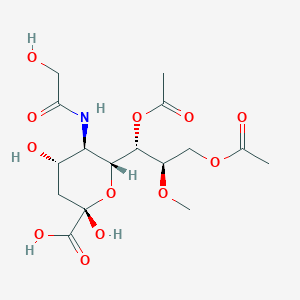
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)

